5,7-Diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with phenyl groups attached at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-1H-pyrazoles with 1,3-bis(electrophiles) such as ynones, β-dicarbonyls, enamionones, and ketonitriles . One common method involves the reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones, followed by the removal of hydrogen using sodium persulfate (Na2S2O8) under microwave-assisted conditions . This method yields the desired compound with high efficiency and scalability.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic protocols developed in laboratory settings can be adapted for industrial use. These methods often involve the use of heterogeneous catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenylpyrazolo[1,5-a]pyrimidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Complex hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as butyllithium (BuLi) and various electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
5,7-Diphenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Exhibits similar biological activities but with different potency and selectivity.
7-Phenylpyrazolo[1,5-a]pyrimidine: Another derivative with promising antimicrobial and antitumor activities.
Uniqueness
5,7-Diphenylpyrazolo[1,5-a]pyrimidine stands out due to its dual phenyl substitution, which enhances its biological activity and photophysical properties, making it a versatile compound for various applications .
Properties
CAS No. |
802983-90-0 |
---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-13-17(15-9-5-2-6-10-15)21-18(20-16)11-12-19-21/h1-13H |
InChI Key |
WEBNVUCXXQYLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Origin of Product |
United States |
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